8-benzyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
6-benzyl-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-24-19-18(20(28)25(2)22(24)29)27-14-17(16-11-7-4-8-12-16)26(21(27)23-19)13-15-9-5-3-6-10-15/h3-12,14H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRZXDNYXRBIQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CC4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-benzyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between benzylamine and dimethylformamide dimethyl acetal can lead to the formation of the imidazole ring, followed by further functionalization to introduce the benzyl and phenyl groups .
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques, such as continuous flow reactors, which allow for precise control over reaction conditions and scalability. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-benzyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. It may interact with specific enzymes involved in metabolic pathways, thereby modulating their activity. Studies have shown promising results in inhibiting enzymes associated with cancer progression and inflammation.
- Anticancer Activity : Research indicates that 8-benzyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibits anticancer properties by inducing apoptosis in cancer cells. Mechanistic studies suggest that it may interfere with DNA replication and repair processes.
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Preliminary data suggest effectiveness comparable to standard antibiotics, making it a candidate for further development as an antimicrobial agent.
Biological Research
- Signal Transduction Modulation : The compound's ability to modulate signal transduction pathways is of particular interest. It may act on receptors involved in neurotransmission and inflammation, offering insights into its therapeutic potential for neurological disorders.
- Pharmacological Studies : Ongoing pharmacological studies are exploring the compound's interactions with adenosine and serotonin receptors. These studies utilize computational modeling and molecular docking techniques to predict binding affinities and optimize pharmacological properties.
Case Study 1: Enzyme Inhibition
A study conducted on the inhibitory effects of this compound on specific metabolic enzymes revealed significant inhibition rates. The study utilized various concentrations of the compound to assess its efficacy against enzymes linked to cancer metabolism.
Case Study 2: Anticancer Evaluation
In vitro studies demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability among several cancer cell lines. Mechanistic investigations indicated that the compound triggered apoptosis through caspase activation pathways.
Case Study 3: Antimicrobial Activity
A series of experiments tested the compound against Gram-positive and Gram-negative bacteria. Results showed that it exhibited substantial antibacterial activity, particularly against resistant strains of Staphylococcus aureus.
Mechanism of Action
The mechanism of action of 8-benzyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anti-cancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of imidazo-purine derivatives are highly dependent on substituent variations. Below is a detailed comparison with key analogs:
Table 1: Structural and Pharmacological Comparison of Selected Imidazo-Purine Derivatives
Key Research Findings and Mechanistic Insights
Receptor Selectivity :
- Fluorophenylpiperazinylalkyl derivatives (e.g., 3i, AZ-853, AZ-861) exhibit strong 5-HT1A receptor affinity due to the arylpiperazine moiety, which enhances interactions with receptor subpockets .
- The benzyl group in the target compound may reduce PDE4B/PDE10A inhibition compared to piperazine-containing analogs, as seen in compound 3i .
Pharmacokinetic Properties :
- Lipophilicity (logP) and metabolic stability are influenced by substituents. For example, AZ-861’s trifluoromethyl group increases metabolic resistance compared to AZ-853’s fluorine .
- The benzyl group in the target compound may improve metabolic stability over alkyl chains but reduce solubility .
Safety Profiles: Piperazinyl derivatives (e.g., AZ-853) show dose-dependent side effects, including sedation and hypotension, whereas non-piperazine analogs (e.g., CB11) are better tolerated .
Biological Activity
8-benzyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The compound is characterized by the following chemical properties:
- Molecular Formula : C20H17N5O2
- Molar Mass : 391.45 g/mol
- Density : 1.46 g/cm³ (predicted)
- pKa : 6.75 (predicted) .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may act as an enzyme inhibitor, particularly affecting pathways involved in cell proliferation and angiogenesis. Some studies suggest that it inhibits thymidine phosphorylase, a key enzyme in angiogenesis, thereby potentially limiting tumor growth .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance:
- In vitro studies demonstrated significant antiproliferative effects against human cancer cell lines such as SW480 (colon cancer) and PC3 (prostate cancer) at concentrations as low as 10 µM .
Antimicrobial Properties
Preliminary studies suggest that this compound possesses antimicrobial properties. It has been evaluated against several bacterial strains, showing moderate activity that warrants further investigation .
Anti-inflammatory Effects
Research has indicated that the compound may exhibit anti-inflammatory effects by modulating inflammatory pathways. This suggests potential applications in treating inflammatory diseases .
Case Studies and Research Findings
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Temperature Control : Maintaining 60–80°C prevents side reactions while ensuring complete cyclization .
- Catalysts : Lewis acids (e.g., ZnCl₂) or mild bases (e.g., K₂CO₃) improve regioselectivity .
- Purification : Use HPLC with a C18 column and acetonitrile/water gradients to isolate the compound (>95% purity) .
How do structural modifications at the benzyl or phenyl substituents influence biological activity, based on comparative studies with analogs?
Advanced Research Focus
Comparative studies of imidazopurine analogs reveal that substituent variations significantly impact bioactivity:
| Analog Substituents | Key Effects | Source |
|---|---|---|
| 3-Hydroxypropyl (vs. methyl) | Increased solubility and altered pharmacokinetics due to polar groups | |
| Acetylphenyl (vs. benzyl) | Enhanced enzyme inhibition via stronger H-bonding with active sites | |
| 2-Methoxyphenyl (vs. phenyl) | Improved lipophilicity, leading to higher cell membrane permeability |
Q. Methodological Insight :
- SAR Analysis : Use in vitro enzyme assays (e.g., kinase inhibition) paired with molecular docking to correlate substituent effects with binding affinity .
- Contradiction Resolution : Conflicting bioactivity data (e.g., varying IC₅₀ values) may arise from assay conditions (e.g., ATP concentration in kinase assays) .
What advanced analytical techniques are recommended for characterizing the purity and structure of this compound?
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., benzyl vs. phenyl placement) . Key shifts:
- Purine C8 proton: δ 8.2–8.5 ppm (d, J = 7 Hz).
- Imidazole methyl groups: δ 2.9–3.1 ppm (s) .
- HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) ensures >98% purity .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 427.461 for C₂₃H₂₀N₅O₃) .
Q. Advanced Applications :
- X-ray Crystallography : Resolves ambiguities in stereochemistry for co-crystal structures with target proteins .
How can researchers resolve contradictions in reported bioactivity data across experimental models?
Advanced Research Focus
Discrepancies in bioactivity (e.g., anticancer activity in cell lines vs. in vivo models) may stem from:
- Experimental Variables :
- Cell line specificity (e.g., HeLa vs. MCF-7 proliferation assays) .
- Metabolic stability: Hepatic microsome assays predict in vivo clearance rates .
- Structural Analog Interference : Impurities in analogs (e.g., acetylphenyl vs. hydroxypropyl derivatives) can skew results .
Q. Methodological Solutions :
- Dose-Response Curves : Use 8–10 concentration points to calculate accurate IC₅₀ values .
- Orthogonal Assays : Validate kinase inhibition via both radiometric and fluorescence-based assays .
What computational strategies predict the binding affinity and interaction mechanisms of this compound with target enzymes?
Q. Advanced Research Focus
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., CDK2 kinase). Key residues: Lys33, Glu81 .
- MD Simulations : GROMACS or AMBER assess binding stability over 100 ns trajectories, highlighting critical hydrogen bonds (e.g., with purine N7) .
- QSAR Models : Train models using IC₅₀ data from analogs to predict bioactivity of novel derivatives .
Case Study : Docking studies of 8-(4-fluorophenyl) analogs revealed a 30% higher binding affinity to EGFR kinase compared to phenyl derivatives, attributed to fluorine’s electronegativity .
How can researchers design experiments to elucidate the metabolic stability and toxicity profile of this compound?
Q. Advanced Research Focus
- Metabolic Stability :
- In Vitro : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
- Toxicity Profiling :
- Ames Test : Evaluate mutagenicity using TA98 and TA100 strains .
- hERG Assay : Patch-clamp electrophysiology measures cardiac liability (IC₅₀ for hERG channel inhibition) .
What strategies are recommended for scaling up synthesis while maintaining yield and purity?
Q. Industrial-Academic Collaboration Focus
- Continuous Flow Chemistry : Reduces reaction time and improves consistency (e.g., 80% yield at 100 g scale) .
- Quality Control : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
